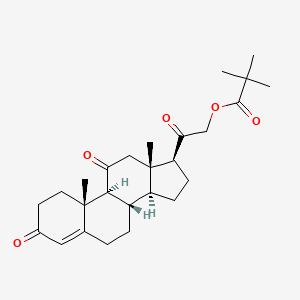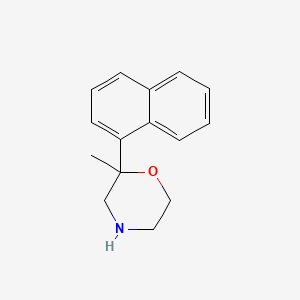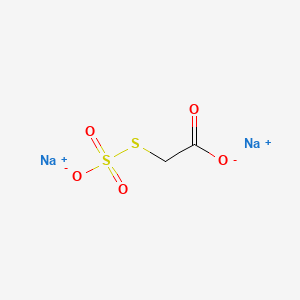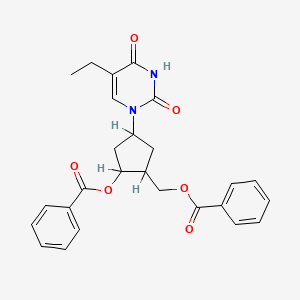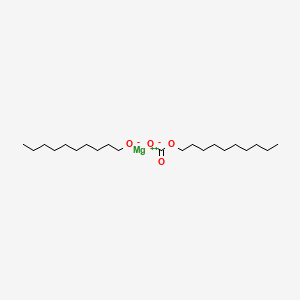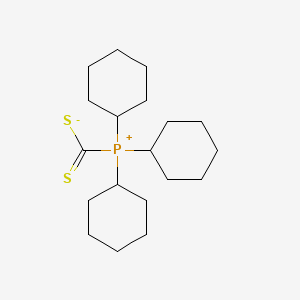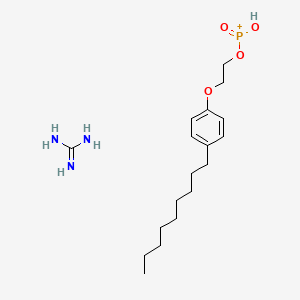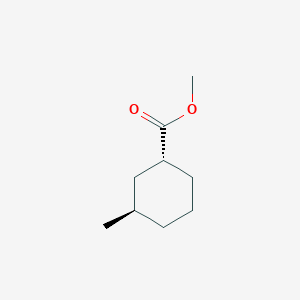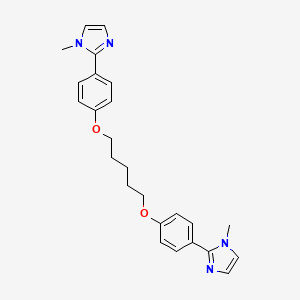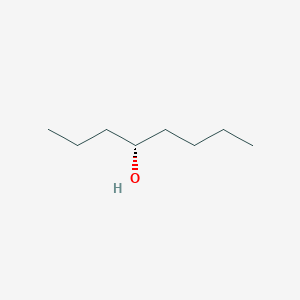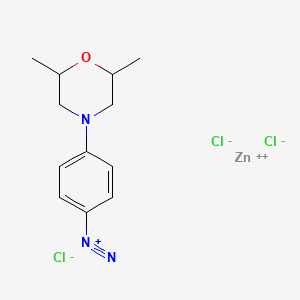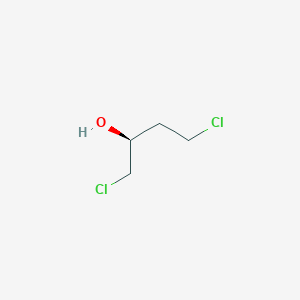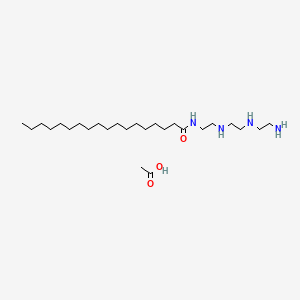
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, featuring a chlorine atom, a thienyl group, and a cyclohexyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the acylation of 2-methyl-3-thiophene with a suitable acyl chloride, followed by the introduction of the benzoic acid moiety through esterification. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 3-thiophenecarboxylic acid.
Thienyl compounds: Compounds like 2-methylthiophene and 3-thiophenecarboxylic acid derivatives.
Uniqueness
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
180034-56-4 |
|---|---|
Formule moléculaire |
C19H20ClNO3S |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
cyclohexyl 2-chloro-5-[(2-methylthiophene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3S/c1-12-15(9-10-25-12)18(22)21-13-7-8-17(20)16(11-13)19(23)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,22) |
Clé InChI |
XPRLPWQIFFKISW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


